molecular formula C23H21FN2O2S2 B306143 3-(4-ethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

3-(4-ethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B306143
M. Wt: 440.6 g/mol
InChI Key: PBUGCNAQZDZNIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, studies have shown that it works by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It also has anti-inflammatory properties, which may contribute to its potential in treating other diseases.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. It has also been shown to have a low toxicity profile, making it a promising candidate for further study.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-ethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have higher toxicity levels. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 3-(4-ethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. One direction is to further study its potential in treating cancer and other diseases. Another direction is to study its mechanism of action in more detail, which may lead to the development of more effective treatments. Additionally, further studies on its toxicity profile and pharmacokinetics may help to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 3-(4-ethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves a multi-step process. The first step involves the reaction of 2-fluorobenzyl mercaptan with 2,3-dichloro-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one in the presence of a base. This results in the formation of the intermediate compound, 2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. The intermediate compound is then reacted with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst, resulting in the final product, this compound.

Scientific Research Applications

3-(4-ethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential in various scientific research applications. One such application is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential in treating other diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C23H21FN2O2S2

Molecular Weight

440.6 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C23H21FN2O2S2/c1-4-28-18-11-9-17(10-12-18)26-22(27)20-14(2)15(3)30-21(20)25-23(26)29-13-16-7-5-6-8-19(16)24/h5-12H,4,13H2,1-3H3

InChI Key

PBUGCNAQZDZNIK-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=CC=C4F)SC(=C3C)C

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=CC=C4F)SC(=C3C)C

Origin of Product

United States

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